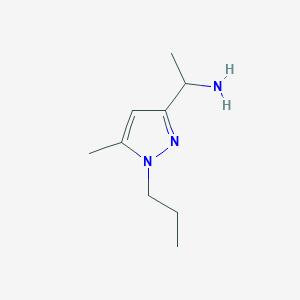

1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine

Beschreibung

1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine is a pyrazole-derived amine with the molecular formula C₉H₁₇N₃ (molecular weight: 167.25 g/mol). Its structure features a pyrazole core substituted with a methyl group at position 5, a propyl group at position 1, and an ethanamine moiety at position 2. This compound is of interest in medicinal chemistry due to the versatility of pyrazole scaffolds in modulating biological activity, particularly in targeting neurotransmitter receptors or enzymes .

Eigenschaften

Molekularformel |

C9H17N3 |

|---|---|

Molekulargewicht |

167.25 g/mol |

IUPAC-Name |

1-(5-methyl-1-propylpyrazol-3-yl)ethanamine |

InChI |

InChI=1S/C9H17N3/c1-4-5-12-7(2)6-9(11-12)8(3)10/h6,8H,4-5,10H2,1-3H3 |

InChI-Schlüssel |

WPFNUCOGRYSTSY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C(=CC(=N1)C(C)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine with a methylating agent . The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at low temperatures (0°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrazolderivate zu bilden.

Reduktion: Reduktionsreaktionen können Amin-Derivate ergeben.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, um verschiedene substituierte Pyrazole zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden üblicherweise verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrazole, Amin-Derivate und Pyrazol-Oxide.

Wissenschaftliche Forschungsanwendungen

1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkungsmechanismus von 1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Ligand wirken, an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

- Molecular Formula : C₁₀H₁₄N₄

- Molecular Weight : 190.25 g/mol

- Key Differences : Replaces the ethanamine group with an ethylamine and introduces a pyridin-3-yl substituent at position 3.

- Synthesis: Prepared via coupling reactions involving triethylamine and malononitrile derivatives .

5-Methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}-1H-pyrazol-3-amine

- Molecular Formula : C₁₀H₁₄N₆

- Molecular Weight : 226.27 g/mol

- Key Differences : Incorporates a fused triazolo-pyrrolo heterocycle at position 1 instead of a propyl group.

Amine Group Modifications

1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Hydrochloride

- Molecular Formula : C₇H₁₀ClF₂N

- Molecular Weight : 193.63 g/mol

- Key Differences : Replaces the pyrazole core with a 1,2,4-oxadiazole ring.

- Synthesis : Derived from oxime reduction using palladium catalysts under mild conditions .

- Implications : The oxadiazole ring confers higher electronegativity, which may alter solubility and hydrogen-bonding capacity relative to pyrazole-based amines .

N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

- Molecular Formula : C₁₂H₁₆N₄

- Molecular Weight : 216.29 g/mol

- Key Differences : Features a cyclopropylmethylamine group instead of ethanamine.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows established pyrazole-amine coupling routes, similar to and , but lacks explicit documentation. In contrast, oxadiazole-based analogs require specialized catalysts (e.g., Pd in ), increasing complexity .

- Physicochemical Properties : The propyl and ethanamine groups in the target compound balance lipophilicity and solubility, whereas pyridinyl or triazolo substituents introduce polar or steric effects that may impact bioavailability .

Biologische Aktivität

1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine, also known by its chemical structure and properties, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C6H13N3

- Molecular Weight : 127.19 g/mol

- CAS Number : 2228123-55-3

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. For instance, studies have shown that pyrazole derivatives can enhance the antioxidant capacity of cells by modulating enzymatic activities involved in oxidative stress response.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through mitochondrial pathways. The compound was found to activate caspases, leading to programmed cell death and inhibition of tumor growth in animal models.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (breast cancer) | 15 | Caspase activation |

| B | CT26 (colorectal cancer) | 12 | Mitochondrial apoptosis |

| C | B16.F1 (melanoma) | 10 | DNA fragmentation |

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented in various studies. The compound has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. Zone of inhibition assays indicated that the compound effectively inhibits bacterial growth.

Case Study 1: Anticancer Efficacy

In a study involving murine melanoma models, administration of this compound resulted in a significant reduction in tumor volume compared to controls. The study observed a dose-dependent response, with higher doses correlating with increased apoptotic activity in tumor tissues.

Case Study 2: Antioxidant Effects

A comparative analysis of various pyrazole derivatives revealed that this compound exhibited superior antioxidant activity when tested against DPPH and ABTS radical scavenging assays. This suggests its potential utility in formulations aimed at reducing oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.